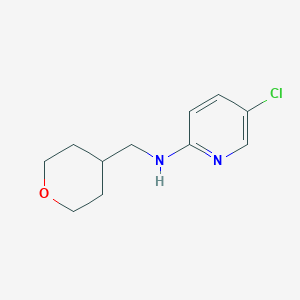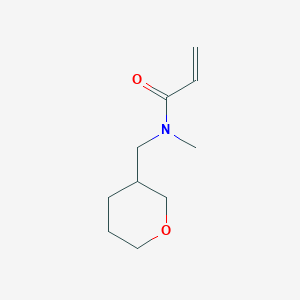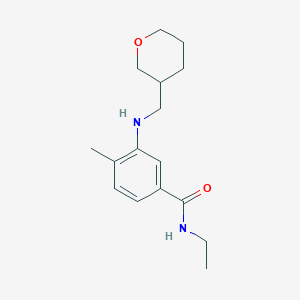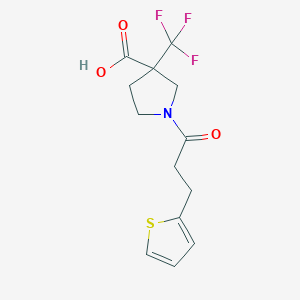
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as TPPC, is a chemical compound that has been extensively studied in the field of scientific research. It is a pyrrolidine derivative that has shown promising results in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in neurological disorders.
Biochemical and Physiological Effects:
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Furthermore, 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to increase the production of antioxidants such as glutathione, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Furthermore, 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a low toxicity profile, making it a safe option for in vitro and in vivo experiments. However, one of the limitations of using 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One potential direction is the development of new derivatives of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid with improved solubility and potency. Another potential direction is the study of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in combination with other drugs for the treatment of various diseases. Furthermore, the mechanism of action of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid needs to be further elucidated to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves the reaction of 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid with imidazole-1-propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified by column chromatography to obtain pure 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied in the field of scientific research for its potential use in various applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, 1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3-imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c13-12(14,15)11(10(20)21)2-5-18(7-11)9(19)1-4-17-6-3-16-8-17/h3,6,8H,1-2,4-5,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBNXKRAVZKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Imidazol-1-ylpropanoyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)

![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)

![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)


![3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile](/img/structure/B7577140.png)
![8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)
![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)
